

# Unlocking a Novel Anticancer Strategy: A Technical Guide to Targeting TEAD Palmitoylation

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## Compound of Interest

Compound Name: DC-TEADin04

Cat. No.: B12382136

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## Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in a wide range of human cancers. Its downstream effectors, the transcriptional co-activators YAP and TAZ, are potent oncogenes that drive tumor progression, metastasis, and therapy resistance. As YAP and TAZ lack enzymatic activity and are considered intrinsically disordered, direct inhibition has proven challenging. Consequently, attention has shifted to their obligate DNA-binding partners, the TEAD family of transcription factors (TEAD1-4). A key regulatory feature of TEADs is their autopalmitoylation at a conserved cysteine residue within a central lipid-binding pocket. This post-translational modification is crucial for TEAD stability and its interaction with YAP/TAZ. Therefore, inhibiting TEAD palmitoylation presents a promising therapeutic strategy to dismantle the oncogenic YAP/TAZ-TEAD complex. This technical guide explores the potential of targeting TEAD palmitoylation, with a focus on the available data for the tool compound **DC-TEADin04**, and provides an overview of the experimental protocols required to evaluate inhibitors of this class.

## The Hippo-YAP/TAZ-TEAD Signaling Pathway: A Prime Target in Oncology

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of YAP and TAZ.[1][2] In many cancers, this pathway is inactivated through mutations in upstream components (e.g., NF2) or by other oncogenic signals, leading to the dephosphorylation and nuclear accumulation of YAP/TAZ.[3][4][5] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of a broad range of genes involved in cell proliferation, survival, and migration, such as CTGF and CYR61.

The interaction between YAP/TAZ and TEAD is essential for their oncogenic function, making the disruption of this protein-protein interface a key therapeutic goal. The discovery that TEADs are S-palmitoylated within a deep hydrophobic pocket at the YAP/TAZ binding interface has unveiled a druggable allosteric site. Small molecules that occupy this pocket can prevent palmitoylation, leading to TEAD destabilization and/or conformational changes that abrogate the YAP/TAZ interaction, thereby suppressing downstream oncogenic signaling.

**Caption:** The Hippo-YAP/TAZ-TEAD Signaling Pathway and Point of Inhibition.

## Quantitative Data on TEAD Palmitoylation Inhibitors

A growing number of small molecules targeting the TEAD palmitate-binding pocket have been developed. These can be broadly categorized as covalent or non-covalent inhibitors. While **DC-TEADin04** is a commercially available tool compound, its activity is reported to be weak. The following table provides a comparative overview of **DC-TEADin04** and other notable TEAD palmitoylation inhibitors to contextualize their therapeutic potential.

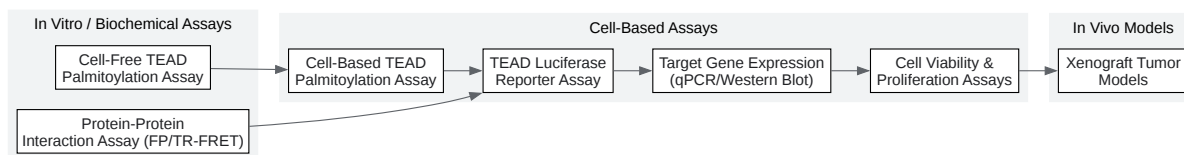
Compound	Target(s)	Mechanism	In Vitro Activity (IC <sub>50</sub> /EC <sub>50</sub> )	Cellular Activity
DC-TEADin04	TEAD4	Palmitoylation	25.2% inhibition of TEAD4 palmitoylation at 800 nM	Data not available
VT107	pan-TEAD	Palmitoylation	IC <sub>50</sub> = 4.93 nM (pan-TEAD auto-palmitoylation)	Inhibits proliferation of NF2-deficient mesothelioma cells; blocks YAP/TAZ interaction with TEAD1 and TEAD4.
TED-347	pan-TEAD	Covalent	EC <sub>50</sub> = 5.9 μM (TEAD4-YAP1 PPI); K <sub>i</sub> = 10.3 μM (TEAD4)	Inhibits GBM43 cancer cell viability; reduces CTGF transcript levels.
MGH-CP1	pan-TEAD	Palmitoylation	IC <sub>50</sub> = 0.672 μM (TEAD4 biochemical palmitoylation)	IC <sub>50</sub> = 1.68 μM (TEAD-luciferase reporter); suppresses cancer cell "stemness".
MYF-03-176	pan-TEAD	Covalent	IC <sub>50</sub> = 17 ± 5 nM (TEAD transcription)	Potent anti-proliferative effects in mesothelioma and liposarcoma cells; orally bioavailable.

mCMY020	pan-TEAD	Covalent	IC <sub>50</sub> = 91.9 nM (TEAD4 palmitoylation competition)	IC <sub>50</sub> = 162.1 nM (TEAD-luciferase reporter); inhibits YAP-driven transcription.
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Note: IC<sub>50</sub> (half-maximal inhibitory concentration) and EC<sub>50</sub> (half-maximal effective concentration) values can vary based on the assay format. PPI refers to Protein-Protein Interaction.

## Experimental Protocols for Inhibitor Evaluation

The evaluation of TEAD palmitoylation inhibitors requires a multi-faceted approach, employing biochemical, cell-based, and ultimately in vivo assays. Below are detailed methodologies for key experiments.



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